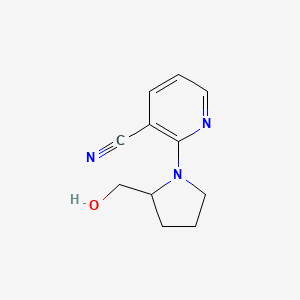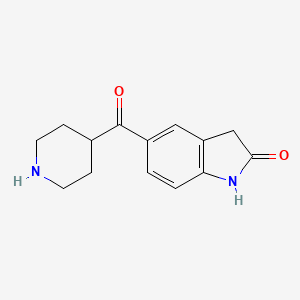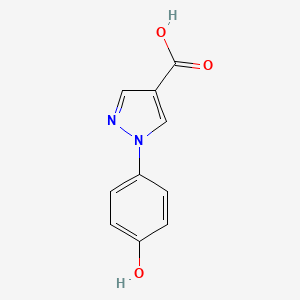
1-(4-Hydroxyphenyl)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydroxyphenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound characterized by the presence of a pyrazole ring substituted with a hydroxyphenyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxyphenyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate to form 4-hydroxyphenylhydrazine. This intermediate then undergoes cyclization with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: 1-(4-Hydroxyphenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenyl derivatives.
科学的研究の応用
1-(4-Hydroxyphenyl)-1H-pyrazole-4-carboxylic acid has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antioxidant and anticancer agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
作用機序
The mechanism of action of 1-(4-Hydroxyphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit oxidative stress. In cancer research, it has been shown to induce apoptosis in cancer cells by modulating signaling pathways and inhibiting cell proliferation .
類似化合物との比較
4-Hydroxyphenylpyruvic acid: Shares the hydroxyphenyl group but differs in the presence of a pyruvic acid moiety.
4-Hydroxyphenylacetic acid: Similar hydroxyphenyl group with an acetic acid moiety.
4-Hydroxyphenylboronic acid: Contains a boronic acid group instead of a carboxylic acid.
Uniqueness: 1-(4-Hydroxyphenyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both a pyrazole ring and a hydroxyphenyl group, which confer distinct chemical reactivity and biological activity. Its combination of antioxidant and potential therapeutic properties makes it a valuable compound for further research and development .
特性
分子式 |
C10H8N2O3 |
|---|---|
分子量 |
204.18 g/mol |
IUPAC名 |
1-(4-hydroxyphenyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c13-9-3-1-8(2-4-9)12-6-7(5-11-12)10(14)15/h1-6,13H,(H,14,15) |
InChIキー |
SBURESBGPLRCBJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N2C=C(C=N2)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


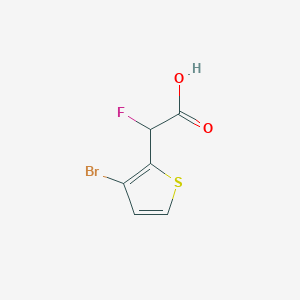
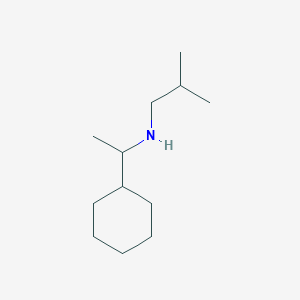
![6-methoxy-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13320228.png)
![4-[Amino(cyclopropyl)methyl]-2-chlorophenol](/img/structure/B13320234.png)
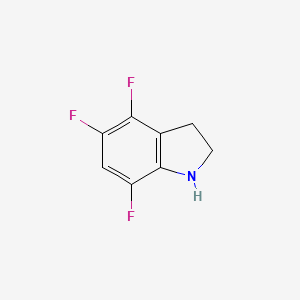

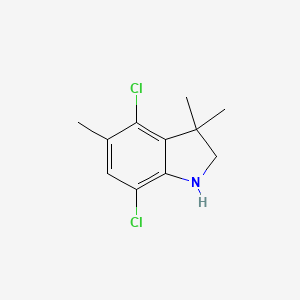
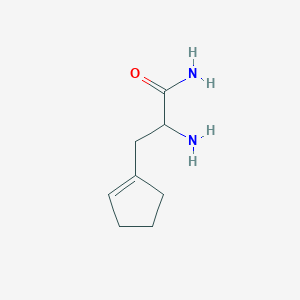
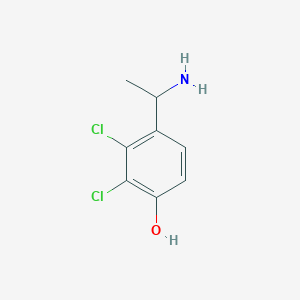
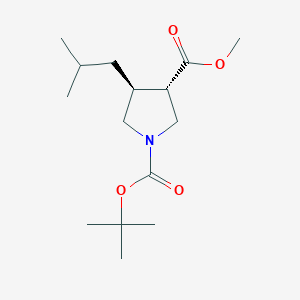
![7-methyl-2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13320279.png)
